3'-Cyano-2-morpholinomethyl benzophenone 3'-Cyano-2-morpholinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898750-08-8
VCID: VC3869932
InChI: InChI=1S/C19H18N2O2/c20-13-15-4-3-6-16(12-15)19(22)18-7-2-1-5-17(18)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2
SMILES: C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol

3'-Cyano-2-morpholinomethyl benzophenone

CAS No.: 898750-08-8

Cat. No.: VC3869932

Molecular Formula: C19H18N2O2

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

3'-Cyano-2-morpholinomethyl benzophenone - 898750-08-8

Specification

CAS No. 898750-08-8
Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
IUPAC Name 3-[2-(morpholin-4-ylmethyl)benzoyl]benzonitrile
Standard InChI InChI=1S/C19H18N2O2/c20-13-15-4-3-6-16(12-15)19(22)18-7-2-1-5-17(18)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2
Standard InChI Key VMMLDWPGQWRSSM-UHFFFAOYSA-N
SMILES C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N
Canonical SMILES C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3'-Cyano-2-morpholinomethyl benzophenone features a benzophenone backbone substituted with a morpholinomethyl group at the 2-position and a cyano group at the 3'-position. The morpholine ring (C4H9NO\text{C}_4\text{H}_9\text{NO}) introduces steric bulk and hydrogen-bonding capacity, while the cyano group (CN-\text{C}\equiv\text{N}) enhances electrophilicity, making the compound amenable to nucleophilic substitutions . Key physicochemical properties include:

PropertyValueSource
Molecular Weight306.36 g/mol
Density1.23 g/cm³
Boiling Point500.5°C at 760 mmHg
Flash Point256.5°C
Purity (Commercial Grade)≥97%

The compound’s stability under ambient conditions is attributed to its aromatic backbone, though it requires storage in moisture-free environments to prevent hydrolysis of the morpholine ring .

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data confirm the structure. The 1H^1\text{H}-NMR spectrum exhibits signals for aromatic protons (δ 7.2–8.1 ppm), the morpholine methylene group (δ 3.5–3.7 ppm), and the cyano group’s adjacent carbons (δ 2.8–3.0 ppm) . High-resolution MS shows a molecular ion peak at m/z 306.36, consistent with the molecular formula .

Synthesis and Manufacturing

Industrial Production Methods

The synthesis typically involves a Friedel-Crafts acylation followed by nucleophilic substitution. Key steps include:

  • Benzophenone Core Formation: Reaction of benzoyl chloride with benzene derivatives under Lewis acid catalysis .

  • Morpholinomethyl Introduction: Alkylation of the benzophenone intermediate with morpholine using formaldehyde as a methylene source .

  • Cyano Group Installation: Nitrile incorporation via Rosenmund-von Braun reaction or palladium-catalyzed cyanation .

Industrial-scale production adheres to Good Manufacturing Practices (GMP), with manufacturers like MolCore BioPharmatech and Ambeed optimizing yields to >85% through continuous-flow reactors .

Quality Control and Regulatory Compliance

Batch purity is verified via High-Performance Liquid Chromatography (HPLC), ensuring ≥97% purity as per ICH guidelines . Regulatory filings emphasize traceability, with CAS 898750-08-8 listed in the TSCA Inventory for U.S. commercial use .

Pharmaceutical and Industrial Applications

Role in Drug Development

3'-Cyano-2-morpholinomethyl benzophenone is a cornerstone in synthesizing tyrosine kinase inhibitors (TKIs), such as imatinib analogs. Its morpholine moiety enhances solubility, while the cyano group facilitates interactions with ATP-binding pockets in target enzymes . Recent preclinical studies highlight its utility in:

  • Oncology: As a precursor for inhibitors targeting BCR-ABL and EGFR mutations .

  • Neurology: Modulating neurotrophic factors in Alzheimer’s models .

Non-Pharmaceutical Uses

Beyond APIs, the compound serves as:

  • Photoinitiators: In UV-curable coatings due to benzophenone’s light-absorbing properties .

  • Agrochemical Intermediates: Enhancing pesticide stability through morpholine’s chelating effects .

Global Market Dynamics

Regional Production and Consumption

The 2025 market report identifies Asia-Pacific as the dominant producer (55% share), led by Chinese manufacturers like MolCore . North America and Europe collectively account for 30% of demand, driven by oncology R&D investments . Pricing trends indicate a 6% annual increase, with bulk prices ranging from $2,200/kg (research-grade) to $4,500/kg (GMP-grade) .

Competitive Landscape

Key players include:

  • MolCore BioPharmatech: ISO-certified production with a 10-day lead time .

  • Ambeed: Specializes in custom synthesis for preclinical trials .

Future Directions and Research Gaps

Sustainable Synthesis Routes

Exploration of biocatalytic methods using engineered oxidoreductases could reduce reliance on heavy metal catalysts .

Environmental Impact Assessments

Long-term studies on biodegradation pathways and chronic exposure effects in marine ecosystems are critical to inform regulatory policies .

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